![molecular formula C16H16N2O5S B5773438 methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B5773438.png)
methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate, also known as MSAB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a sulfonamide-based inhibitor that has been shown to have promising results in various studies. In
Wissenschaftliche Forschungsanwendungen
- Researchers have synthesized derivatives of this compound and evaluated their in vitro antimicrobial activity . These derivatives were designed to incorporate both quinazolinone and sulfonamide moieties. The minimum inhibitory concentrations against various bacteria (such as S. aureus, B. cereus, E. coli, K. pneumonia, and P. aeruginosa) and fungus (A. niger and C. albicans) were measured. Several of the screened compounds displayed varying degrees of inhibitory action.
- The 4-(3H)-quinazolinone core, to which this compound belongs, has been widely utilized as a drug-like template in medicinal chemistry . Quinazolin-4(3H)-one derivatives serve as building blocks for physiologically active molecules of both natural and synthetic origin. For instance, methaqualone (a sedative-hypnotic drug) contains a quinazolinone scaffold.
- In related studies, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide, a sulphonamide derivative, exhibited good analgesic activity comparable to or superior to paracetamol . Although not directly the same compound, this finding highlights the potential of related structures in pain management.
- The compound’s synthesis involves a step where it is converted into 4-(substituted)-acetylamino-3-mercapto-5-(4-substituted)phenyl-1,2,4-triazole . Triazoles are versatile heterocyclic compounds with applications in medicinal chemistry, agrochemicals, and materials science.
- The quinazolin-4(3H)-one skeleton is considered a “privileged substructure” due to its prevalence in bioactive compounds. It shares this status with other organic scaffolds like benzodiazepinones, isoxazoles, and sulfonamides .
- Given the challenge of microbial resistance, designing newer antimicrobial agents remains crucial. Researchers explore compounds like this one to develop molecules with improved efficacy, reduced toxicity, and fewer side effects .
Antimicrobial Activity
Medicinal Chemistry
Analgesic Activity
Triazole Synthesis
Privileged Substructure
Drug Design and Resistance
Wirkmechanismus
Target of Action
The primary target of Methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate, also known as MSAB, is β-catenin , a key component of the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is often associated with various types of cancers .
Mode of Action
MSAB interacts directly with β-catenin, specifically binding to the C-terminal two-thirds of the Armadillo repeat region within β-catenin . This interaction promotes the ubiquitination and proteasomal degradation of β-catenin , thereby inhibiting the Wnt/β-catenin signaling pathway .
Biochemical Pathways
By degrading β-catenin, MSAB effectively downregulates Wnt/β-catenin target genes . This results in the suppression of the Wnt signaling pathway, which can lead to decreased cell proliferation, particularly in Wnt-dependent cancer cells .
Result of Action
The inhibition of the Wnt/β-catenin signaling pathway by MSAB leads to a decrease in the viability of Wnt-dependent cells . It has been shown to have little effect on Wnt-independent cells and normal human cells . In cancer research, MSAB has demonstrated potent anti-tumor effects selectively on Wnt-dependent cancer cells .
Eigenschaften
IUPAC Name |
methyl 3-[(4-acetamidophenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-11(19)17-13-6-8-15(9-7-13)24(21,22)18-14-5-3-4-12(10-14)16(20)23-2/h3-10,18H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRXUOSAINYKHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.